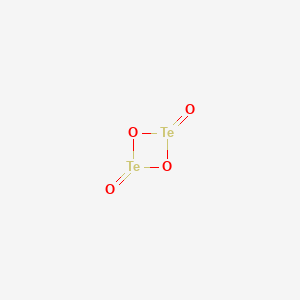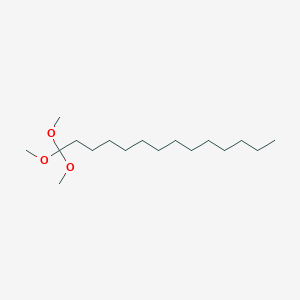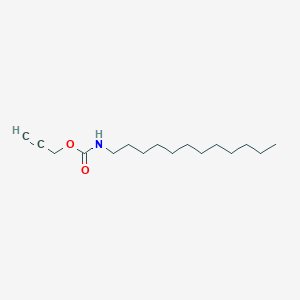
Prop-2-yn-1-yl dodecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-yn-1-yl dodecylcarbamate is an organic compound characterized by the presence of a prop-2-yn-1-yl group attached to a dodecylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-yn-1-yl dodecylcarbamate can be synthesized through the reaction of prop-2-yn-1-ol with dodecyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
Prop-2-yn-1-ol+Dodecyl isocyanate→Prop-2-yn-1-yl dodecylcarbamate
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as dichloromethane or toluene can aid in the dissolution of reactants and the subsequent purification of the product through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl dodecylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the alkyne carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium azide or alkyl halides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or alkynes.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl dodecylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of prop-2-yn-1-yl dodecylcarbamate involves its interaction with molecular targets through its reactive functional groups. The prop-2-yn-1-yl group can participate in click chemistry reactions, forming stable triazole linkages. The dodecylcarbamate moiety can interact with biological membranes, enhancing the compound’s ability to penetrate cells and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-yn-1-yl carbamate: Lacks the dodecyl chain, resulting in different solubility and reactivity properties.
Dodecyl carbamate: Lacks the prop-2-yn-1-yl group, affecting its ability to participate in click chemistry reactions.
Prop-2-yn-1-yl dodecylamine: Similar structure but with an amine group instead of a carbamate, leading to different reactivity and biological activity.
Uniqueness
Prop-2-yn-1-yl dodecylcarbamate is unique due to the combination of the prop-2-yn-1-yl group and the dodecylcarbamate moiety, which imparts specific reactivity and potential applications in various fields. Its ability to undergo click chemistry reactions and interact with biological membranes makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
146135-07-1 |
|---|---|
Fórmula molecular |
C16H29NO2 |
Peso molecular |
267.41 g/mol |
Nombre IUPAC |
prop-2-ynyl N-dodecylcarbamate |
InChI |
InChI=1S/C16H29NO2/c1-3-5-6-7-8-9-10-11-12-13-14-17-16(18)19-15-4-2/h2H,3,5-15H2,1H3,(H,17,18) |
Clave InChI |
RIFNJJTZEQXNRM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


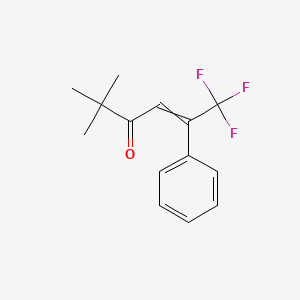
![Phosphine, [(2,4,6-trimethyl-1,3-phenylene)bis(methylene)]bis[diphenyl-](/img/structure/B12553765.png)
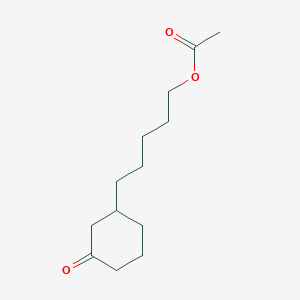
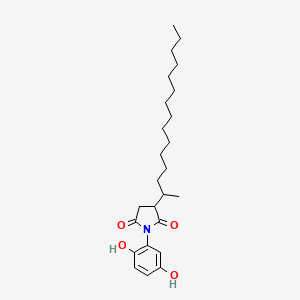
![Thieno[3,2-d][1,2,3]triazin-4(1H)-one](/img/structure/B12553777.png)
![2-[(E)-1H-benzimidazol-2-yliminomethyl]-5-bromophenol](/img/structure/B12553783.png)
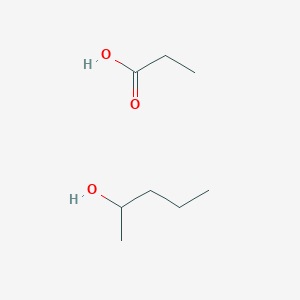
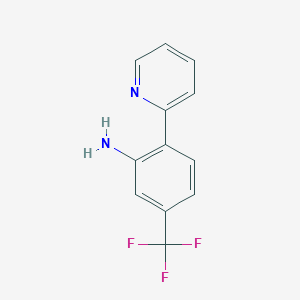
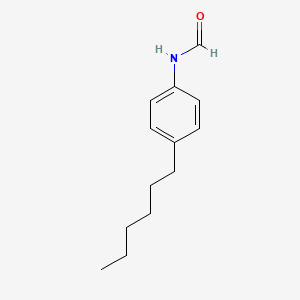
![8-Hydroxy-2-(2-hydroxypropyl)-3,9-dioxabicyclo[4.2.1]nonan-4-one](/img/structure/B12553816.png)
![1-{[(1H-Indol-2-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12553817.png)
![2,2,3,3,4,4,5,5-Octafluoro-5-[(tridecafluorohexyl)oxy]pentan-1-amine](/img/structure/B12553822.png)
